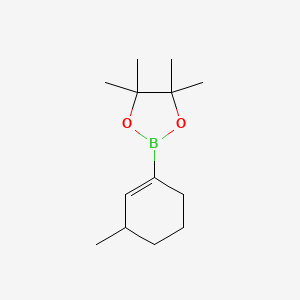

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

CAS No.: 1046832-00-1

Cat. No.: VC8200878

Molecular Formula: C13H23BO2

Molecular Weight: 222.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1046832-00-1 |

|---|---|

| Molecular Formula | C13H23BO2 |

| Molecular Weight | 222.13 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(3-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 |

| Standard InChI Key | WGEZNLKZTUCRTM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C |

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,3,2-dioxaborolane family, featuring a boron atom bonded to a cyclohexenyl substituent and a pinacol ester framework. Its molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 222.14 g/mol . The IUPAC name, 4,4,5,5-tetramethyl-2-(3-methylcyclohexen-1-yl)-1,3,2-dioxaborolane, reflects its bicyclic structure, where the boron atom is coordinated by two oxygen atoms from the pinacol moiety and the cyclohexenyl group .

Key Structural Features:

-

Boron coordination: Trigonal planar geometry stabilized by the pinacol ligand.

-

Cyclohexenyl substituent: A 3-methylcyclohexene ring introduces steric and electronic effects critical for regioselectivity in reactions.

-

Pinacol framework: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis .

Synthesis and Manufacturing

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize efficiency. Automated systems control temperature and stoichiometry, while chromatography ensures high purity (>99%).

Chemical Properties and Reactivity

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 222.14 g/mol |

| Boiling Point | Not reported |

| Density | ~1.02 g/cm³ (estimated) |

| Solubility | Soluble in THF, DCM, ether |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 2.20 (s, 3H, cyclohexenyl CH₃), 5.40–5.60 (m, 1H, vinyl H) .

-

IR: Peaks at 2978 cm⁻¹ (C-H stretch), 1369 cm⁻¹ (B-O symmetric stretch) .

Reactivity Profile

-

Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides under Pd catalysis to form biaryl compounds .

-

Hydrolysis: Stable under mild acidic conditions but degrades in strong acids .

Applications in Organic Synthesis

Functional Group Transformations

-

Hydroboration: Adds across alkynes to form vinyl boronate esters.

-

Cyclopropanation: Participates in Simmons-Smith reactions to generate borocyclopropanes .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H312 (Harmful in contact with skin) | Wear gloves/lab coat |

| H332 (Harmful if inhaled) | Use in ventilated area |

Comparative Analysis with Structural Analogs

Impact on Catalysis: The 3-methyl group in the title compound improves selectivity in asymmetric syntheses compared to analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume